Dimethoxy-3,4,6-trimethylbenzene
Description
2,5-Dimethoxy-3,4,6-trimethylbenzene is a polysubstituted aromatic compound characterized by two methoxy (-OCH₃) groups at positions 2 and 5 and three methyl (-CH₃) groups at positions 3, 4, and 6 on the benzene ring. This substitution pattern confers unique physicochemical properties, making it a versatile intermediate in organic synthesis, pharmaceuticals, and polymer chemistry. It is frequently utilized in Grignard reactions to synthesize vitamin E precursors (e.g., (3R,5RIS)-5-(2,5-dimethoxy-3,4,6-trimethylphenyl)-3-methylpentane-1,3,5-triol) and as a monomer for redox-active polymers when functionalized with methacrylate groups . Its molecular weight is approximately 210.27 g/mol, with a purity ≥95% in laboratory-grade preparations .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2,3-dimethoxy-1,4,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-8(2)10(12-4)11(13-5)9(7)3/h6H,1-5H3 |
InChI Key |
HLEBAYYMSSOZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)OC)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Trimethylbenzene Isomers (TMBs)
Trimethylbenzene isomers—1,2,3-trimethylbenzene, 1,2,4-trimethylbenzene, and 1,3,5-trimethylbenzene (mesitylene)—are volatile organic compounds (VOCs) commonly found in environmental pollutants. Key distinctions include:
Key Findings :
- The methoxy groups in 2,5-dimethoxy-3,4,6-trimethylbenzene increase polarity compared to non-oxygenated TMBs, reducing volatility and enhancing suitability for solid-phase synthesis .
- TMBs exhibit higher environmental mobility due to their lower molecular weight and hydrophobicity, complicating bioremediation efforts .
Bis(2,5-Dimethoxy-3,4,6-Trimethylphenyl)methane
This dimeric compound shares the core structure of 2,5-dimethoxy-3,4,6-trimethylbenzene but features a methylene (-CH₂-) bridge linking two aromatic rings. Comparisons include:
Key Findings :
2,5-Dimethoxy-3,4,6-Trimethylbenzaldehyde
This aldehyde derivative retains the methoxy and methyl substituents but introduces a reactive aldehyde (-CHO) group:
Key Findings :
Methacrylate Derivatives
Functionalization with methacrylate groups (e.g., 2,5-dimethoxy-3,4,6-trimethylbenzyl methacrylate) introduces polymerizable vinyl groups:
Key Findings :
- Methacrylation enhances compatibility with radical polymerization techniques, critical for creating conductive polymers .
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